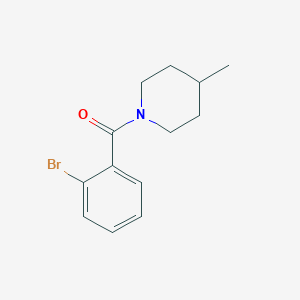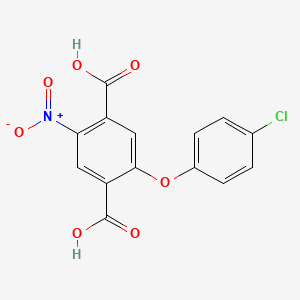![molecular formula C19H19N3O2 B5516239 N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)
N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide” belongs to a class of compounds that exhibit significant chemical versatility and potential biological activity. Compounds with similar structures have been synthesized and studied for various applications, including as intermediates in organic synthesis, potential therapeutic agents, and materials with unique physical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, including condensation, cyclization, and functionalization steps. For instance, isoxazol-5-one derivatives, which share structural similarities, can be synthesized through a one-pot, three-component condensation reaction involving key precursors such as methyl acetoacetate, hydroxylamine hydrochloride, and aromatic aldehydes (Qing-fang Cheng et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using X-ray crystallography, which provides insights into the arrangement of atoms and the geometry of the molecule. Studies have revealed that these compounds can exhibit interesting structural features, such as planarity or specific conformational arrangements due to intramolecular interactions (B. Al-Hourani et al., 2016).
科学的研究の応用
Synthesis and Cytotoxic Activity
N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide derivatives have shown promising results in the field of medicinal chemistry. Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which involve similar compounds, demonstrates potent cytotoxicity against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells. Some of these derivatives proved curative against colon tumors in mice at certain dosages (Deady et al., 2003).
Antimicrobial Activity
Compounds similar to this compound have been studied for their antimicrobial properties. For instance, microwave-assisted synthesis of pyrazole derivatives involving related chemical structures yielded compounds with significant antibacterial and antifungal activities (Swarnkar et al., 2014).
Antitumor and Antioxidant Properties
Further research indicates the potential of related compounds in antitumor and antioxidant applications. A study on microwave-assisted synthesis of pyrazolopyridines showed that certain compounds exhibited high antioxidant activity and significant antitumor effects against liver and breast cell lines (El‐Borai et al., 2013).
Anti-inflammatory and Antimicrobial Effects
Research on 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones, which share structural similarities, revealed that some of these compounds possess high anti-inflammatory activity and antimicrobial effects. These compounds demonstrated higher potency in comparison to standard drugs like indomethacin in certain studies (Ahmed, 2017).
Inhibition of Dihydroorotate Dehydrogenase
Isoxazol derivatives, related to the compound , have been shown to inhibit mitochondrial dihydroorotate dehydrogenase. This inhibition has implications for the treatment of diseases like rheumatoid arthritis and cancer (Knecht & Löffler, 1998).
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-17(18(21-24-13)14-7-5-4-6-8-14)19(23)20-15-9-11-16(12-10-15)22(2)3/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEQFOAMSDRXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)

![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)
![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)
![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)



![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)